molecular formula C7H5BrFNO2 B2359908 6-Bromo-3-fluoro-5-methylpyridine-2-carboxylic acid CAS No. 1256788-52-9

6-Bromo-3-fluoro-5-methylpyridine-2-carboxylic acid

Cat. No. B2359908
CAS RN: 1256788-52-9
M. Wt: 234.024
InChI Key: HZDIGGPUFHBKHW-UHFFFAOYSA-N
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Description

“6-Bromo-3-fluoro-5-methylpyridine-2-carboxylic acid” is a chemical compound with the molecular formula C7H5BrFNO2 . It has a molecular weight of 234.02 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrFNO2/c1-3-2-4(9)5(7(11)12)10-6(3)8/h2H,1H3,(H,11,12) . This code represents the compound’s structure in a linear string of characters.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis Techniques

  • The compound has been utilized in efficient synthesis processes. For instance, Hirokawa, Horikawa, and Kato (2000) describe the synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which demonstrates the versatility of similar compounds in synthesizing receptor antagonists (Hirokawa, Horikawa, & Kato, 2000).

Electrocatalytic Carboxylation

  • Feng, Huang, Liu, and Wang (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, yielding 6-aminonicotinic acid. This demonstrates the potential for electrochemical procedures involving similar compounds in ionic liquids (Feng, Huang, Liu, & Wang, 2010).

Ligand Synthesis

  • Charbonnière, Weibel, and Ziessel (2001) synthesized derivatives based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid, indicating the utility of similar compounds in creating ligands for complexation with lanthanide(III) cations (Charbonnière, Weibel, & Ziessel, 2001).

Versatile Synthesis Applications

  • Sutherland and Gallagher (2003) demonstrated a synthesis method involving 5-bromo-2-fluoro-3-pyridylboronic acid, showing the diverse synthesis capabilities of related halogenated pyridines (Sutherland & Gallagher, 2003).

Development of Sodium Channel Modulators

  • Fray, Gillmore, Glossop, McManus, Moses, Praquin, Reeves, and Thompson (2010) optimized the synthesis of a sodium channel modulator, highlighting the role of similar compounds in developing therapeutic agents (Fray et al., 2010).

Halogen-rich Intermediate Synthesis

  • Wu, Porter, Frennesson, and Saulnier (2022) synthesized halogen-rich pyridines using halogen dance reactions, emphasizing the compound's significance in medicinal chemistry research (Wu, Porter, Frennesson, & Saulnier, 2022).

Exhaustive C-Methylation Studies

  • Meisters and Mole (1974) researched exhaustive C-methylation of carboxylic acids, showcasing another facet of research applications for similar compounds (Meisters & Mole, 1974).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-bromo-3-fluoro-5-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-3-2-4(9)5(7(11)12)10-6(3)8/h2H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDIGGPUFHBKHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Br)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256788-52-9
Record name 6-bromo-3-fluoro-5-methylpyridine-2-carboxylic acid
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